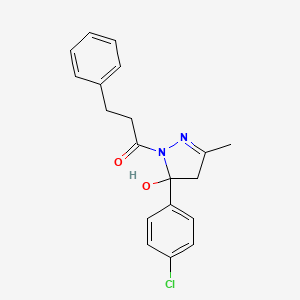![molecular formula C18H20N2O3S B5028954 N-{[(4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5028954.png)
N-{[(4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide, also known as MPB, is a chemical compound that has been widely studied for its potential applications in scientific research. MPB is a thiol-reactive compound that can be used as a crosslinking agent, and it has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
N-{[(4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide functions as a thiol-reactive compound, meaning that it reacts with the thiol groups (-SH) of cysteine residues in proteins. This reaction results in the formation of a covalent bond between the N-{[(4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide molecule and the protein, which can be used to crosslink proteins or inhibit enzyme activity.
Biochemical and Physiological Effects:
N-{[(4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein kinase activity, the induction of apoptosis in cancer cells, and the prevention of protein aggregation. It has also been shown to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[(4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide in lab experiments is its thiol-reactive nature, which makes it a useful tool for studying protein-protein interactions and enzyme activity. However, N-{[(4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide can also react with other thiol-containing molecules in the sample, which can complicate data interpretation. Additionally, N-{[(4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-{[(4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide. One area of interest is the development of more specific and selective thiol-reactive compounds that can be used to study specific proteins or enzymes. Additionally, there is potential for the use of N-{[(4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide in drug discovery, as it has been shown to have anti-cancer and anti-inflammatory effects. Finally, there is potential for the use of N-{[(4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide in the development of biosensors and diagnostic tools, as it can be used to label proteins and nucleic acids for detection.
Métodos De Síntesis
The synthesis of N-{[(4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide involves the reaction of 4-propoxybenzoyl chloride with 4-aminophenyl methanethiol in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydride and carbon disulfide to form the final compound, N-{[(4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide.
Aplicaciones Científicas De Investigación
N-{[(4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide has been used in a variety of scientific research applications, including protein crosslinking, enzyme inhibition, and the study of protein-protein interactions. It has also been used as a tool to study the structure and function of biological molecules such as proteins and nucleic acids.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-12-23-16-8-4-13(5-9-16)17(21)20-18(24)19-14-6-10-15(22-2)11-7-14/h4-11H,3,12H2,1-2H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUBSOGRMUKDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5028871.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5028878.png)

![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyrimidinamine](/img/structure/B5028914.png)

![2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide](/img/structure/B5028923.png)
![1-{[6-(isopropylthio)hexyl]oxy}-4-methoxybenzene](/img/structure/B5028931.png)
![5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028940.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5028941.png)
![N-{2-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}acetamide](/img/structure/B5028953.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5028968.png)

![4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine](/img/structure/B5028972.png)
![propyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5028973.png)